NG-Hydroxy-L-arginine acetate

Descripción

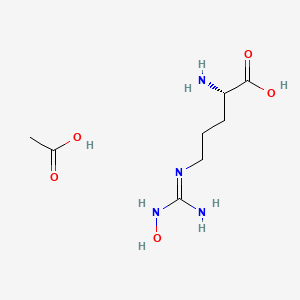

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

acetic acid;(2S)-2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O3.C2H4O2/c7-4(5(11)12)2-1-3-9-6(8)10-13;1-2(3)4/h4,13H,1-3,7H2,(H,11,12)(H3,8,9,10);1H3,(H,3,4)/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMCYRPQICLHKC-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bifurcated Role of NG-Hydroxy-L-arginine Acetate: A Technical Guide to its Mechanism of Action

For Immediate Release

Shanghai, China – December 8, 2025 – In the intricate landscape of cellular signaling and metabolic regulation, NG-Hydroxy-L-arginine (NOHA) emerges as a pivotal molecule with a dual-faceted mechanism of action. This technical guide provides an in-depth exploration of the biochemical functions of NOHA acetate, tailored for researchers, scientists, and professionals in drug development. We will dissect its crucial role as an intermediate in nitric oxide synthesis and as a potent regulator of arginase activity, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Core Mechanisms of Action

NG-Hydroxy-L-arginine acetate's biological significance is primarily centered around two key processes: its obligatory role in the biosynthesis of nitric oxide (NO) and its potent inhibitory effect on arginase enzymes. These two pathways compete for the same substrate, L-arginine, placing NOHA in a critical position to modulate the balance between NO production, which is vital for vasodilation and neurotransmission, and the urea cycle/polyamine synthesis, which is essential for cellular proliferation and waste removal.

Intermediate in Nitric Oxide Synthesis

NOHA is an indispensable intermediate in the conversion of L-arginine to nitric oxide and L-citrulline, a reaction catalyzed by the family of nitric oxide synthase (NOS) enzymes.[1][2][3][4] The synthesis is a two-step oxidative process:

-

Hydroxylation of L-arginine: In the first step, L-arginine is hydroxylated at one of its guanidino nitrogen atoms to form NOHA. This reaction is dependent on NADPH and molecular oxygen.[2][4][5]

-

Oxidation of NOHA: The newly formed NOHA is then oxidized by NOS to yield nitric oxide and L-citrulline. This second step also requires NADPH and oxygen.[2][4]

The stoichiometry of NADPH consumption differs between the two steps, with approximately 1.5 moles of NADPH being consumed for the overall conversion of L-arginine to NO and L-citrulline, while only about 0.5 moles are required for the conversion of NOHA to the final products.[3][4][6] This highlights the energy investment in the initial hydroxylation step. All NOS isoforms (nNOS, eNOS, and iNOS) utilize NOHA as an intermediate.[2]

Potent Arginase Inhibitor

Concurrent with its role in NO synthesis, NOHA acts as a potent competitive inhibitor of arginase, the enzyme responsible for hydrolyzing L-arginine into ornithine and urea.[7][8] By inhibiting arginase, NOHA effectively increases the bioavailability of L-arginine for NOS, thereby promoting NO production.[9] This feedback mechanism is crucial in cellular environments where both NOS and arginase are expressed, such as in endothelial cells and macrophages.[9][10] The inhibition of arginase by NOHA can be a key regulatory point in shifting the metabolic fate of L-arginine towards NO synthesis, particularly during inflammatory responses where high output of NO is required.[9][10]

Quantitative Data

The following tables summarize the key quantitative parameters that define the interaction of NG-Hydroxy-L-arginine with its target enzymes.

| Compound | NOS Isoform | Binding Affinity (Kd) | Reference |

| NG-Hydroxy-L-arginine (NOHA) | nNOSoxy | 0.4 ± 0.1 µM | [11][12] |

| L-Arginine | nNOSoxy | 1.7 ± 0.3 µM | [11][12] |

| Table 1: Dissociation Constants (Kd) for NOHA and L-Arginine with Neuronal Nitric Oxide Synthase Oxygenase Domain (nNOSoxy) |

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

| NG-Hydroxy-L-arginine (NOHA) | Rat Aortic Endothelial Arginase-I | 10-12 µM | [9][10][13] |

| NG-Hydroxy-L-arginine (NOHA) | Rat Liver Arginase | 42 µM | [7] |

| NG-Hydroxy-L-arginine (NOHA) | Bovine Liver Arginase | 150 µM | [8] |

| Table 2: Inhibition Constants (Ki) of NG-Hydroxy-L-arginine for Various Arginase Isoforms |

| Substrate | Enzyme | Km | Vmax | Reference |

| NG-Hydroxy-L-arginine | Macrophage NOS | 6.6 µM | 99 nmol/min/mg | [3][4][6] |

| L-Arginine | Macrophage NOS | 2.3 µM | 54 µmol/min/mg | [3][4][6] |

| Table 3: Michaelis-Menten Kinetic Parameters for NOHA and L-Arginine as NOS Substrates |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Nitric Oxide Synthesis Pathway.

Caption: NOHA's role in L-Arginine Metabolism.

Caption: General Workflow for NOS Activity Assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NG-Hydroxy-L-arginine's mechanism of action.

Nitric Oxide Synthase (NOS) Activity Assay (L-Citrulline Conversion)

This protocol is adapted from established methods for measuring NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[11]

Objective: To determine the enzymatic activity of NOS in a given sample.

Materials:

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, and protease inhibitors.

-

Reaction Buffer (2X): 100 mM HEPES (pH 7.4), 2 mM EDTA, 2 mM CaCl2, 2 mM DTT.

-

Cofactor Solution: 2 mM NADPH, 4 µM FAD, 4 µM FMN, 10 µM Tetrahydrobiopterin (BH4).

-

Substrate: L-[14C]Arginine or L-[3H]Arginine.

-

Enzyme Source: Purified NOS or tissue/cell homogenate.

-

Stop Solution: 100 mM HEPES (pH 5.5), 10 mM EDTA.

-

Equilibration Buffer: 20 mM HEPES (pH 5.5).

-

Dowex AG 50W-X8 resin (Na+ form): Equilibrated in Equilibration Buffer.

Procedure:

-

Sample Preparation: Homogenize tissues or cells in ice-cold Homogenization Buffer. Centrifuge at 100,000 x g for 60 minutes at 4°C to separate cytosolic (supernatant) and membrane-bound (pellet) NOS fractions.

-

Reaction Setup: In a microcentrifuge tube, combine 25 µL of 2X Reaction Buffer, 5 µL of Cofactor Solution, and your enzyme sample. Adjust the final volume to 45 µL with distilled water.

-

Initiate Reaction: Add 5 µL of radiolabeled L-arginine to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding 400 µL of ice-cold Stop Solution.

-

Separation of L-Citrulline: Apply the reaction mixture to a column containing 1 mL of equilibrated Dowex AG 50W-X8 resin. L-arginine (positively charged) will bind to the resin, while L-citrulline (neutral) will flow through.

-

Elution and Quantification: Wash the column with 1 mL of Equilibration Buffer and collect the eluate. Combine the flow-through and the wash. Add the combined eluate to a scintillation vial with an appropriate scintillation cocktail.

-

Measurement: Quantify the amount of radiolabeled L-citrulline using a liquid scintillation counter.

-

Data Analysis: Calculate the specific activity of NOS (nmol of L-citrulline formed per minute per mg of protein).

Arginase Activity Assay (Urea Quantification)

This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.

Objective: To quantify arginase activity in biological samples.

Materials:

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 µM pepstatin A, 1 µM leupeptin, 0.4% (w/v) Triton X-100.

-

Arginine Buffer (10X): 0.5 M L-arginine (pH 9.7).

-

Activator Solution: 10 mM MnCl2.

-

Urea Standard: 1 mg/mL urea solution.

-

Color Reagent A: α-Isonitrosopropiophenone in acid.

-

Color Reagent B: Diacetyl monoxime in acid.

Procedure:

-

Sample Preparation: Lyse cells or homogenize tissue in Lysis Buffer. Centrifuge at 14,000 x g for 10 minutes at 4°C. The supernatant contains the arginase.

-

Enzyme Activation: To 25 µL of lysate, add 5 µL of Activator Solution and incubate at 55-60°C for 10 minutes.

-

Substrate Addition: Add 25 µL of 10X Arginine Buffer to initiate the reaction.

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Stop Reaction and Color Development: Add 400 µL of a 1:3 mixture of Color Reagent A and Color Reagent B.

-

Incubation: Incubate at 100°C for 45 minutes.

-

Cooling: Cool the samples to room temperature for 10 minutes.

-

Measurement: Measure the absorbance at 540 nm in a microplate reader.

-

Data Analysis: Generate a standard curve using the Urea Standard. Calculate the arginase activity in the samples (µmol of urea produced per minute per mg of protein).

Isothermal Titration Calorimetry (ITC) for NOHA-NOS Binding

This generalized protocol outlines the steps for characterizing the binding of NOHA to NOS using ITC.

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS, and stoichiometry) of the NOHA-NOS interaction.

Materials:

-

Purified NOS enzyme.

-

This compound.

-

Dialysis Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% glycerol, 1 mM DTT. The exact composition should be optimized for protein stability.

-

Degassed dialysis buffer for dilutions and ITC run.

Procedure:

-

Sample Preparation:

-

Dialyze the purified NOS enzyme extensively against the Dialysis Buffer to ensure buffer matching.

-

Prepare a stock solution of NOHA in the final dialysis buffer.

-

Determine the accurate concentrations of both the protein and NOHA using a reliable method (e.g., UV-Vis spectroscopy for the protein, and precise weighing for NOHA).

-

Degas both the protein and NOHA solutions immediately before the ITC run to prevent air bubbles.

-

-

ITC Instrument Setup:

-

Thoroughly clean the sample cell and the injection syringe of the ITC instrument.

-

Set the experimental temperature (e.g., 25°C).

-

-

Loading the Instrument:

-

Load the NOS solution into the sample cell (typically ~200-300 µL).

-

Load the NOHA solution into the injection syringe (typically ~40-100 µL). The concentration of NOHA in the syringe should be 10-20 times higher than the NOS concentration in the cell.

-

-

Titration:

-

Perform a series of small injections (e.g., 1-2 µL) of the NOHA solution into the NOS solution.

-

Allow the system to equilibrate between injections. The heat change associated with each injection is measured.

-

-

Control Experiment:

-

Perform a control titration by injecting NOHA into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the corrected data to a suitable binding model (e.g., a one-site binding model) using the instrument's software.

-

The fitting will yield the binding affinity (Kd), enthalpy of binding (ΔH), and the stoichiometry of binding (n). The entropy of binding (ΔS) can then be calculated.

-

Conclusion

This compound stands as a molecule of significant interest due to its dual regulatory function in the critical metabolic junction of L-arginine utilization. Its role as an essential intermediate in nitric oxide synthesis and a potent inhibitor of arginase underscores its importance in maintaining cellular homeostasis and mediating physiological responses. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further elucidate the therapeutic potential of targeting this intricate biochemical nexus. Future investigations into the differential effects of NOHA on various arginase and NOS isoforms will undoubtedly pave the way for novel therapeutic strategies in a range of diseases, from cardiovascular disorders to cancer.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. A specific method for measurement of nitric oxide synthase enzymatic activity in peritoneal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. E. coli protein expression and purification [protocols.io]

- 5. Attributes | Graphviz [graphviz.org]

- 6. stackoverflow.com [stackoverflow.com]

- 7. Expression and purification of recombinant proteins [bio-protocol.org]

- 8. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Mitochondrion - Wikipedia [en.wikipedia.org]

NG-Hydroxy-L-arginine acetate as a physiological inhibitor of arginase.

An in-depth guide for researchers, scientists, and drug development professionals on NG-Hydroxy-L-arginine acetate (NOHA) as a physiological inhibitor of arginase. This document provides a comprehensive overview of its mechanism, quantitative inhibitory data, and detailed experimental protocols.

Introduction

NG-Hydroxy-L-arginine (NOHA) is a naturally occurring intermediate in the enzymatic conversion of L-arginine to nitric oxide (NO) and L-citrulline by nitric oxide synthase (NOS).[1][2] Beyond its role as a precursor to NO, NOHA has garnered significant attention as a potent and physiological inhibitor of arginase, the enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[3][4] This dual role places NOHA at a critical juncture in regulating L-arginine metabolism. The competition for L-arginine between NOS and arginase is a key determinant of NO bioavailability, which is crucial for a myriad of physiological processes including vasodilation, neurotransmission, and immune responses.[3][5] Upregulation of arginase activity has been implicated in various pathological conditions such as cardiovascular and inflammatory diseases, making its inhibition a promising therapeutic strategy.[3][6][7] This guide provides a technical overview of NOHA as an arginase inhibitor, presenting key quantitative data, experimental methodologies, and the underlying biochemical pathways.

Data Presentation: Inhibitory Potency of NOHA and its Analogs

The inhibitory effects of NG-Hydroxy-L-arginine (NOHA) and its synthetic analog, Nω-Hydroxy-nor-L-arginine (nor-NOHA), on arginase have been quantified across various studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), providing a comparative view of their potency.

| Inhibitor | Enzyme Source | Inhibition Constant (Ki) | Reference |

| NG-Hydroxy-L-arginine (NOHA) | Rat Liver Arginase | 42 µM | [4] |

| NG-Hydroxy-L-arginine (NOHA) | Arginase-I | 10-12 µM | [8][9] |

| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Rat Liver Arginase | 0.5 µM | [10] |

| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Arginase I | 500 nM | [11] |

| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Arginase II | 50 nM | [11] |

Table 1: Competitive Inhibition Constants (Ki) of NOHA and nor-NOHA. This table highlights the competitive inhibitory potency of NOHA and nor-NOHA against different arginase isoforms. Nor-NOHA demonstrates significantly higher potency compared to NOHA.

| Inhibitor | Cell/Tissue Type | IC50 Value | Reference |

| NG-Hydroxy-L-arginine (NOHA) | Unstimulated Murine Macrophages | 400 ± 50 µM | [12] |

| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Unstimulated Murine Macrophages | 12 ± 5 µM | [12] |

| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | IFN-γ + LPS-stimulated Murine Macrophages | 10 ± 3 µM | [12] |

| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Rat Aorta Arginase | < 1 µM | [10] |

| Nω-Hydroxy-nor-L-arginine (nor-NOHA) | Rat Liver Arginase | 0.5 µM | [10] |

Table 2: Half-Maximal Inhibitory Concentration (IC50) of NOHA and nor-NOHA. This table presents the concentration of each inhibitor required to reduce arginase activity by 50% in different cellular and tissue contexts. Nor-NOHA is shown to be a more potent inhibitor than NOHA by approximately 40-fold in murine macrophages.[12]

Signaling Pathways and Experimental Workflow

To visually represent the biochemical and experimental frameworks, the following diagrams are provided in the DOT language for Graphviz.

Caption: L-Arginine Metabolic Pathways and NOHA Inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of rat liver arginase by an intermediate in NO biosynthesis, NG-hydroxy-L-arginine: implications for the regulation of nitric oxide biosynthesis by arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. reviveactive.com [reviveactive.com]

- 6. researchgate.net [researchgate.net]

- 7. nor-NOHA acetate [myskinrecipes.com]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 12. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of NG-Hydroxy-L-arginine Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG-Hydroxy-L-arginine (NOHA) is a pivotal intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by the family of nitric oxide synthases (NOS). Its discovery was a critical step in elucidating the mechanism of NO production, a key signaling molecule in various physiological processes. NOHA also acts as a potent inhibitor of arginase, an enzyme that competes with NOS for their common substrate, L-arginine. This dual functionality positions NOHA as a significant molecule in the regulation of L-arginine metabolism and, consequently, in various physiological and pathological states. This technical guide provides a comprehensive overview of the discovery, history, and biochemical properties of NOHA, with a focus on its acetate salt form which is commonly used in research. Detailed experimental protocols for its synthesis, purification, and key biological assays are provided to facilitate further investigation by the scientific community.

Introduction

The discovery of nitric oxide (NO) as a fundamental signaling molecule revolutionized our understanding of numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1] The enzymatic production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[2] A crucial breakthrough in understanding the mechanism of this complex five-electron oxidation reaction was the identification of NG-hydroxy-L-arginine (NOHA) as a stable and isolable intermediate.[3][4]

NOHA is formed through the initial hydroxylation of L-arginine by NOS and is subsequently oxidized to produce NO and L-citrulline.[2] Beyond its role as a direct precursor to NO, NOHA has been identified as a potent inhibitor of arginase, the enzyme responsible for the hydrolysis of L-arginine to ornithine and urea. This inhibitory action on arginase can effectively increase the bioavailability of L-arginine for NO synthesis, highlighting a sophisticated regulatory mechanism within L-arginine metabolic pathways.

For research purposes, NOHA is often synthesized and utilized as its monoacetate salt (NOHA acetate) to improve its stability and solubility.[5][6] This technical guide aims to provide a detailed account of the discovery and history of NOHA, its key biochemical properties, and comprehensive experimental protocols relevant to its study.

Discovery and History

The journey to identifying NG-Hydroxy-L-arginine as a key intermediate in nitric oxide synthesis was a significant milestone in biochemistry.

The Search for the Nitric Oxide Precursor

In the late 1980s and early 1990s, the focus of many research groups was to unravel the enzymatic pathway leading to the production of nitric oxide. It was established that L-arginine was the substrate for this process, but the intermediate steps were unknown.

The Pivotal Identification of NOHA

In 1991, a seminal paper by Stuehr et al. provided the first direct evidence for the existence and role of NOHA as an intermediate in the biosynthesis of nitric oxide from L-arginine by macrophage NO synthase.[3] The researchers synthesized authentic NOHA and demonstrated that it was a substrate for NOS, yielding NO and L-citrulline.[3] Isotope labeling studies confirmed that the hydroxylated nitrogen of NOHA was the exclusive source of the nitrogen atom in NO.[3]

Confirmation and Further Characterization

Subsequent studies rapidly confirmed and expanded upon these findings. The involvement of the heme iron in the NOS-catalyzed oxidation of NOHA to NO and citrulline was demonstrated through carbon monoxide inhibition studies and binding difference spectroscopy.[7] The role of NOHA was further solidified by showing its ability to prevent the hemodynamic effects of NOS inhibition in vivo.

NOHA as an Arginase Inhibitor

A further significant discovery was the potent inhibitory effect of NOHA on arginase. This finding revealed a new layer of regulation in the L-arginine metabolic pathways, where the product of the initial step of NO synthesis can feedback to inhibit a competing enzyme, thereby shunting more L-arginine towards NO production.

Biochemical Properties and Data

NG-Hydroxy-L-arginine acetate is a white solid with a molecular weight of 250.25 g/mol .[8] It is soluble in water and acetic acid.[5][9]

Quantitative Data

The following tables summarize the key quantitative data for NG-Hydroxy-L-arginine.

| Parameter | Value | Enzyme Source | Reference |

| Km for NOS | 6.6 µM | Macrophage NOS | [3] |

| Vmax for NOS | 99 nmol x min⁻¹ x mg⁻¹ | Macrophage NOS | [3] |

| Ki for Arginase | 150 µM | Liver and Macrophage Arginase | [5] |

Table 1: Kinetic Parameters of NG-Hydroxy-L-arginine

| Property | Value | Reference |

| Molecular Weight | 250.25 g/mol | [8] |

| Appearance | White solid | [5] |

| Solubility in Water | 1 mg/mL | [5] |

| Storage Temperature | -20°C | [5] |

Table 2: Physicochemical Properties of this compound

Signaling Pathways and Logical Relationships

The central role of NG-Hydroxy-L-arginine is in the nitric oxide synthesis pathway and its interplay with the urea cycle through the inhibition of arginase.

Caption: Nitric Oxide Synthesis and Arginase Pathways.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and key biological assays involving this compound.

Synthesis and Purification of this compound

Caption: Conceptual Workflow for NOHA Acetate Synthesis.

Purification Protocol (General):

Due to the polar nature of NOHA, ion-exchange chromatography is a suitable method for purification.

-

Resin Selection: A strong cation-exchange resin is typically used.

-

Sample Loading: The crude NOHA solution is loaded onto the column at a pH where it carries a net positive charge.

-

Washing: The column is washed with a low-salt buffer to remove unbound impurities.

-

Elution: The bound NOHA is eluted using a gradient of increasing salt concentration or by increasing the pH of the mobile phase.

-

Fraction Analysis: Collected fractions are analyzed for the presence of NOHA, typically by HPLC.

-

Desalting and Lyophilization: Fractions containing pure NOHA are pooled, desalted if necessary, and lyophilized to obtain the final product.

Nitric Oxide Synthase (NOS) Activity Assay

NOS activity can be determined by measuring the conversion of L-arginine to L-citrulline or by detecting the production of nitric oxide (which is rapidly converted to nitrite and nitrate).

Method 1: Radiometric Assay (Conversion of [³H]L-arginine to [³H]L-citrulline)

This is a classic and sensitive method.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

NOS-containing cell lysate or purified enzyme

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

Cofactors: NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4)

-

Calmodulin and Ca²⁺ (for constitutive NOS isoforms)

-

[³H]L-arginine

-

-

Initiation and Incubation: Initiate the reaction by adding the enzyme preparation and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA to chelate Ca²⁺).

-

Separation: Separate the radiolabeled L-citrulline from unreacted [³H]L-arginine using cation-exchange resin (e.g., Dowex AG50WX-8). L-arginine binds to the resin, while L-citrulline does not.

-

Quantification: Measure the radioactivity of the eluate (containing [³H]L-citrulline) using a scintillation counter.

Method 2: Colorimetric Assay (Griess Reaction for Nitrite)

This method measures nitrite, a stable oxidation product of NO.

-

Reaction Mixture Preparation: As described in Method 1, but using non-radiolabeled L-arginine or NOHA as the substrate.

-

Initiation and Incubation: Initiate the reaction and incubate as above.

-

Nitrate Reduction (Optional but Recommended): To measure total NO production, nitrate in the sample can be converted to nitrite using nitrate reductase.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the reaction mixture. This reagent reacts with nitrite to form a colored azo compound.

-

Measurement: Measure the absorbance of the colored product at approximately 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

Caption: Workflow for Nitric Oxide Synthase (NOS) Activity Assays.

Arginase Inhibition Assay

Arginase activity is typically determined by measuring the production of urea from L-arginine.

-

Enzyme and Inhibitor Preparation: Prepare solutions of purified arginase and this compound at various concentrations.

-

Reaction Mixture Preparation: In a 96-well plate, add the arginase solution to wells containing the test inhibitor (NOHA) or a vehicle control.

-

Initiation: Start the reaction by adding a buffered L-arginine solution.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by adding an acid solution (e.g., a mixture of sulfuric, phosphoric, and nitric acids).

-

Urea Detection: Add a colorimetric reagent for urea (e.g., α-isonitrosopropiophenone or diacetyl monoxime) and heat the mixture. This reaction produces a colored product.

-

Measurement: Measure the absorbance of the colored product at the appropriate wavelength (typically around 540 nm).

-

Calculation: Create a standard curve using known concentrations of urea. Calculate the amount of urea produced in the samples and determine the percent inhibition and IC₅₀ value for NOHA.

Caption: Workflow for Arginase Inhibition Assay.

Conclusion

The discovery of NG-Hydroxy-L-arginine was a landmark achievement in the field of nitric oxide biology. Its identification as a key intermediate in the NOS pathway and as a potent arginase inhibitor has provided profound insights into the intricate regulation of L-arginine metabolism. The availability of synthetic this compound has been instrumental for researchers to probe the mechanisms of NOS and arginase and to explore the therapeutic potential of modulating these pathways. This technical guide provides a consolidated resource for scientists and drug development professionals, offering a historical perspective, key biochemical data, and detailed experimental protocols to facilitate continued research in this exciting and important area.

References

- 1. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N G -Hydroxy-L-arginine, Monoacetate Salt [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. NG-Hydroxy-L-arginine, Monoacetate Salt | C8H18N4O5 | CID 11957565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NG-羟基-L-精氨酸 乙酸盐 | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis and biological activity of the novel nitric oxide synthase inhibitor Nω′-hydroxy-Nω-methyl-L-arginine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Biochemical Properties of NG-Hydroxy-L-arginine Acetate Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). As a stable analogue and precursor to NO, NOHA also functions as a potent competitive inhibitor of arginase, the enzyme that hydrolyzes L-arginine to ornithine and urea. This dual functionality places NOHA at a crucial regulatory nexus between two competing metabolic pathways for L-arginine. This technical guide provides an in-depth overview of the biochemical properties of NG-Hydroxy-L-arginine acetate salt, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visualization of its role in key signaling pathways.

Physicochemical Properties

This compound salt is a white solid that is soluble in water. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₄O₃ · C₂H₄O₂ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| CAS Number | 53598-01-9 | [1] |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in water | |

| Storage | -20°C to 8°C | [1] |

Mechanism of Action

NOHA exerts its biochemical effects through two primary mechanisms: as a substrate for nitric oxide synthase and as an inhibitor of arginase.

Role in Nitric Oxide Synthesis

NOHA is the central intermediate in the two-step oxidation of L-arginine to nitric oxide and L-citrulline by all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS).[2][3] The first step involves the NADPH-dependent hydroxylation of L-arginine to form NOHA. In the second step, NOHA is oxidized to yield NO and L-citrulline.[2][4] This process is crucial for a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[2][5]

Inhibition of Arginase

NOHA is a potent competitive inhibitor of both isoforms of arginase, Arginase I and Arginase II.[6][7] By competing with L-arginine for the active site of arginase, NOHA can shift the metabolic fate of L-arginine away from the urea cycle and towards the production of nitric oxide. This reciprocal regulation is critical in cellular environments where both NOS and arginase are expressed, such as in macrophages and endothelial cells.[6][7]

Quantitative Inhibitory and Kinetic Data

The inhibitory potency of NOHA against arginase and its kinetic parameters as a substrate for NOS are summarized below.

| Enzyme | Parameter | Value (µM) | Species/Conditions | Reference |

| Arginase I | Kᵢ | 10 - 12 | Rat aortic endothelial cells | [6][8] |

| Arginase (liver) | Kᵢ | 42 | Rat | [9] |

| Arginase | IC₅₀ | 400 ± 50 | Unstimulated murine macrophages | [10] |

| Arginase | IC₅₀ | 10 ± 3 | IFN-γ + LPS-stimulated murine macrophages | [10] |

| Macrophage NOS | Kₘ | 6.6 | [4] |

Experimental Protocols

Arginase Activity Assay

This protocol is adapted from established methods for determining arginase activity through the colorimetric quantification of urea produced.

Materials:

-

L-arginine solution (0.5 M, pH 9.7)

-

Maleate buffer (0.5 M, pH 7.5)

-

MnCl₂ (10 mM)

-

Urea standards

-

α-isonitrosopropiophenone (9% in absolute ethanol)

-

Acid mixture (H₂SO₄:H₃PO₄:H₂O at a 1:3:7 ratio)

-

96-well microplate

-

Plate reader

Procedure:

-

Enzyme Activation: Activate the arginase in the sample lysate by heating with 10 µL of 10 mM MnCl₂ at 55-60°C for 10 minutes.

-

Reaction Initiation: Add 50 µL of 0.5 M L-arginine (pH 9.7) to initiate the hydrolysis reaction.

-

Incubation: Incubate the mixture at 37°C for 1 to 2 hours.

-

Reaction Termination: Stop the reaction by adding 400 µL of the acid mixture (H₂SO₄:H₃PO₄:H₂O at 1:3:7).

-

Color Development: Add 25 µL of 9% α-isonitrosopropiophenone and heat at 100°C for 45 minutes.

-

Cooling: Cool the samples at room temperature in the dark for 10 minutes.

-

Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the urea concentration from a standard curve generated with known urea concentrations.

Nitric Oxide Synthase (NOS) Inhibition Assay (Radioactive Filter Paper Method)

This protocol measures NOS activity by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.

Materials:

-

[³H]L-arginine

-

Purified or recombinant NOS enzyme (nNOS, eNOS, or iNOS)

-

HEPES buffer (50 mM, pH 7.4)

-

NADPH (1 mM)

-

Tetrahydrobiopterin (BH₄, 10 µM)

-

Calmodulin (for nNOS and eNOS)

-

CaCl₂ (2 mM, for nNOS and eNOS)

-

This compound salt (inhibitor)

-

Dowex AG 50WX-8 resin (Na⁺ form)

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, and, if required, calmodulin and CaCl₂.

-

Inhibitor Addition: Add varying concentrations of NOHA to the reaction mixture.

-

Enzyme Addition: Add the NOS enzyme to the mixture and pre-incubate for a specified time.

-

Reaction Initiation: Initiate the reaction by adding [³H]L-arginine.

-

Incubation: Incubate at 37°C for 15-30 minutes.

-

Reaction Termination: Stop the reaction by adding ice-cold stop buffer containing EDTA.

-

Separation of [³H]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will flow through.

-

Quantification: Collect the eluate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each NOHA concentration and determine the IC₅₀ value.

RP-HPLC Method for NOHA Analysis

This method allows for the simultaneous determination of NOHA and related compounds in biological samples.[9][11]

Instrumentation:

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a fluorescence detector.

-

Purospher STAR RP-18e analytical column.

Reagents:

-

Mobile Phase A: Phosphate buffer

-

Mobile Phase B: Acetonitrile

-

Derivatizing agent: o-phthaldialdehyde (OPA) with 3-mercaptopropionic acid (3MPA)

Procedure:

-

Sample Preparation: Extract NOHA and other analytes from the sample using a cation-exchange solid-phase extraction (SPE) column.

-

Derivatization: Perform pre-column derivatization of the extracted analytes with the OPA/3MPA reagent to form fluorescent derivatives.

-

Chromatographic Separation: Inject the derivatized sample onto the RP-18e column. Use a gradient elution with mobile phases A and B to separate the compounds.

-

Detection: Detect the fluorescent derivatives using an excitation wavelength of 338 nm and an emission wavelength of 455 nm.

-

Quantification: Create a calibration curve using known concentrations of NOHA to quantify its amount in the sample. The linear range for NOHA is typically 0.2-15 nmol/mL.[9]

Signaling Pathways and Logical Relationships

The interplay between NOHA, NOS, and arginase is a critical control point in cellular metabolism. The following diagrams illustrate these relationships.

Caption: Nitric Oxide Synthesis Pathway from L-Arginine.

Caption: Regulation of L-Arginine Metabolism by NOHA.

Caption: Workflow for NOS Inhibition Assay.

Conclusion

This compound salt is a pivotal molecule in the regulation of L-arginine metabolism. Its role as an essential intermediate in nitric oxide synthesis and a potent inhibitor of arginase highlights its significance in cellular signaling and physiology. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals working to understand and modulate the nitric oxide pathway for therapeutic benefit. Further investigation into the isoform-specific inhibition of NOS and arginase by NOHA and its analogues will continue to be a promising area of research.

References

- 1. antibodiesinc.com [antibodiesinc.com]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of the L-arginine-Nitric Oxide Pathway and Oxidative Stress on the Pathogenesis of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The inhibition of arginase by N(omega)-hydroxy-l-arginine controls the growth of Leishmania inside macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous determination of L-arginine and 12 molecules participating in its metabolic cycle by gradient RP-HPLC method: application to human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Pivotal Role of NG-Hydroxy-L-arginine Acetate in the L-arginine-NO Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-Hydroxy-L-arginine acetate (NOHA) is a critical molecule in the intricate regulation of the L-arginine-nitric oxide (NO) pathway. This technical guide provides an in-depth exploration of NOHA's dual function as both a key intermediate in the synthesis of nitric oxide by nitric oxide synthase (NOS) and as a potent inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine. Understanding the multifaceted role of NOHA is paramount for researchers and drug development professionals seeking to modulate NO production for therapeutic benefit in a variety of physiological and pathological conditions, including cardiovascular diseases, immune responses, and cancer.

The L-arginine-NO Pathway: A Competitive Landscape

The bioavailability of L-arginine is a critical determinant of nitric oxide production. Two major enzymes, nitric oxide synthase (NOS) and arginase, compete for this common substrate, creating a crucial regulatory checkpoint.

-

Nitric Oxide Synthase (NOS): This family of enzymes (eNOS, nNOS, and iNOS) catalyzes the five-electron oxidation of L-arginine to produce NO and L-citrulline. This process occurs in two sequential steps, with NG-hydroxy-L-arginine (NOHA) being the essential, stable intermediate.[1][2][3][4]

-

Arginase: This enzyme hydrolyzes L-arginine into L-ornithine and urea.[2] By depleting the available L-arginine pool, arginase can effectively limit the substrate for NOS, thereby downregulating NO production.[5]

The balance between NOS and arginase activity is therefore a key factor in maintaining cellular homeostasis and vascular health.

This compound: A Dual-Action Modulator

NOHA's strategic position in this pathway allows it to exert a profound influence on the net output of nitric oxide.

An Essential Intermediate in Nitric Oxide Synthesis

The enzymatic conversion of L-arginine to NO by NOS is a two-step process. The first step involves the hydroxylation of L-arginine to form NOHA.[1][4][6] This reaction is dependent on NADPH and various cofactors.[6][7] In the second step, NOHA is further oxidized by NOS to yield nitric oxide and L-citrulline.[4][6][7] The formation of NOHA is a rate-limiting step in NO production, highlighting its central role in the synthetic cascade.

A Potent Inhibitor of Arginase

Beyond its role as a NOS intermediate, NOHA is a powerful inhibitor of both major arginase isoforms, Arginase I and Arginase II.[2][8][9][10][11] By binding to the active site of arginase, NOHA competitively inhibits the hydrolysis of L-arginine. This inhibitory action effectively shunts the available L-arginine pool towards the NOS pathway, leading to an increase in NO synthesis.[5][9][10] This feedback mechanism, where an intermediate of one pathway inhibits a competing pathway, represents an elegant and efficient means of regulating substrate flux.

Quantitative Data on this compound Activity

The inhibitory potency of NOHA on arginase has been quantified in various studies. The following table summarizes key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

| Parameter | Enzyme/Cell Type | Value | Reference(s) |

| Ki | Bovine Liver Arginase | 150 µM | [9] |

| Ki | Arginase-I (in rat aortic endothelial cells) | 10-12 µM | [3][10] |

| IC50 | Murine Macrophage Arginase (unstimulated) | 400 ± 50 µM | [12] |

| IC50 | Murine Macrophage Arginase (IFN-γ + LPS-stimulated) | 10 ± 3 µM (for nor-NOHA) | [12] |

| IC50 | Rat Liver Homogenate Arginase | 150 µM | [9] |

| IC50 | Murine Macrophage Arginase | 450 µM | [9] |

Note: Data for the related compound Nω-hydroxy-nor-L-arginine (nor-NOHA) is included for comparison, as it is a more potent arginase inhibitor.[12]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions within the L-arginine-NO pathway and the experimental approaches to study them, the following diagrams have been generated using the DOT language.

Caption: The L-arginine-NO Pathway and NOHA's dual role.

Caption: General experimental workflow for studying NOHA's effects.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of this compound's role in the L-arginine-NO pathway.

Arginase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published methodologies for the spectrophotometric determination of urea produced from the hydrolysis of L-arginine by arginase.

1. Principle: Arginase activity is determined by measuring the amount of urea produced. The urea concentration is quantified colorimetrically after reaction with a specific chromogen.

2. Materials:

-

Arginine Buffer (e.g., 50 mM, pH 9.5)

-

MnCl2 Solution (e.g., 10 mM)

-

L-arginine Solution (Substrate, e.g., 0.5 M)

-

Urea Reagents (e.g., Reagent A and Reagent B from commercial kits)

-

Urea Standard (for standard curve)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 430 nm

-

Cell or tissue lysate, or purified arginase enzyme

3. Procedure:

-

Enzyme Activation: In a microcentrifuge tube, mix 40 µL of sample (cell/tissue lysate) with 10 µL of a pre-warmed (37°C) solution containing 4 parts Arginine Buffer and 1 part MnCl2 solution.

-

Sample and Blanks: Prepare sample wells and sample blank wells in a 96-well plate. For sample wells, add the activated enzyme mixture. For sample blank wells, add the sample lysate without the L-arginine substrate.

-

Initiate Reaction: Add 10 µL of L-arginine solution to the sample wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

-

Stop Reaction and Color Development: Add 200 µL of the Urea Reagent mixture (prepared according to the kit instructions) to all wells. This will stop the arginase reaction and initiate the color development.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Measurement: Read the optical density at 430 nm using a microplate reader.

-

Calculation: Determine the urea concentration in the samples by comparing the absorbance to the urea standard curve. Arginase activity is then calculated based on the amount of urea produced per unit time per amount of protein.

4. NOHA Inhibition Assay: To determine the IC50 or Ki of NOHA, the assay is performed as above with the inclusion of varying concentrations of this compound in the reaction mixture prior to the addition of the L-arginine substrate.

Nitric Oxide Synthase (NOS) Activity Assay (L-Citrulline Exclusion)

This protocol is based on the measurement of the conversion of radiolabeled L-arginine to L-citrulline.

1. Principle: NOS activity is quantified by measuring the formation of [14C] or [3H]-L-citrulline from radiolabeled L-arginine. L-citrulline is separated from the unreacted L-arginine using a cation-exchange resin, and the radioactivity of L-citrulline is measured.

2. Materials:

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease and phosphatase inhibitors)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2, calmodulin, NADPH, FAD, FMN, and tetrahydrobiopterin)

-

[14C]-L-arginine or [3H]-L-arginine

-

Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)

-

Cation-exchange resin (e.g., Dowex AG 50WX-8)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Cell or tissue homogenate

3. Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold Homogenization Buffer. Centrifuge to obtain the supernatant containing the NOS enzyme.

-

Reaction Setup: In a microcentrifuge tube, combine the sample supernatant with the Reaction Buffer and radiolabeled L-arginine.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding Stop Buffer.

-

Separation: Apply the reaction mixture to a column containing the cation-exchange resin. The positively charged L-arginine will bind to the resin, while the neutral L-citrulline will flow through.

-

Elution and Collection: Elute the L-citrulline with additional Stop Buffer and collect the eluate in a scintillation vial.

-

Measurement: Add scintillation fluid to the vial and measure the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the amount of L-citrulline produced based on the specific activity of the radiolabeled L-arginine.

4. NOHA Effect on NOS Activity: To investigate the effect of NOHA on NOS activity, NOHA is included in the reaction mixture. As NOHA is an intermediate, its addition is expected to increase the production of L-citrulline and NO.

Nitric Oxide (NO) Measurement (Griess Assay)

This protocol details the measurement of nitrite (a stable breakdown product of NO) in cell culture supernatants or other biological fluids.

1. Principle: The Griess assay is a colorimetric method that detects the presence of nitrite. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound with an absorbance maximum at approximately 540 nm.

2. Materials:

-

Griess Reagent:

-

Solution A: Sulfanilamide in phosphoric acid

-

Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Nitrite Standard Solution (e.g., sodium nitrite)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

-

Cell culture supernatant or other biological fluid

3. Procedure:

-

Standard Curve: Prepare a series of nitrite standards of known concentrations in the same medium as the samples.

-

Sample Preparation: Collect the cell culture supernatant or biological fluid. If necessary, centrifuge to remove any cellular debris.

-

Assay: In a 96-well plate, add 50-100 µL of each standard and sample to separate wells.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm within 30 minutes.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

4. NOHA Treatment: To assess the effect of NOHA on NO production, cells are treated with various concentrations of this compound for a defined period before collecting the supernatant for the Griess assay. An increase in nitrite concentration would indicate enhanced NO production.

Conclusion and Future Directions

This compound stands at a critical juncture of the L-arginine metabolic pathways, acting as both a precursor for nitric oxide and a regulator of its own synthesis through the inhibition of the competing enzyme, arginase. This dual functionality makes NOHA and its analogs compelling targets for therapeutic intervention. For drug development professionals, modulating the activity of NOHA or the enzymes it interacts with offers a promising strategy to enhance NO bioavailability, which could have significant implications for the treatment of cardiovascular, inflammatory, and neoplastic diseases.

Future research should focus on the development of more potent and isoform-specific arginase inhibitors inspired by the structure of NOHA. Furthermore, a deeper understanding of the pharmacokinetics and pharmacodynamics of NOHA and its derivatives is essential for their successful translation into clinical applications. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations, paving the way for novel therapeutic strategies that harness the power of the L-arginine-NO pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic Modulation of Arginase with nor-NOHA Alters Immune Responses in Experimental Mouse Models of Pulmonary Tuberculosis including in the Setting of Human Immunodeficiency Virus (HIV) Co-Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 8. The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitric oxide and another potent vasodilator are formed from NG-hydroxy-L-arginine by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Visualization of Nitric Oxide, Measurement of Nitrosothiols Content, Activity of NOS and NR in Wheat Seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of NG-Hydroxy-L-arginine in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-Hydroxy-L-arginine (NOHA) is a critical, naturally occurring intermediate in the mammalian biosynthesis of nitric oxide (NO) from L-arginine. This reaction is catalyzed by the family of nitric oxide synthase (NOS) enzymes. Beyond its role as a precursor to the vital signaling molecule NO, NOHA has emerged as a significant biomolecule in its own right, primarily through its potent inhibition of arginase enzymes. This technical guide provides an in-depth exploration of the endogenous production of NOHA, its quantitative aspects, the experimental methodologies used for its study, and the key signaling pathways involved.

Core Concepts: The Biosynthesis of NG-Hydroxy-L-arginine

The synthesis of NOHA is the initial and rate-limiting step in the production of nitric oxide.[1] This process is a mono-oxygenation reaction where one of the guanidino nitrogens of L-arginine is hydroxylated. The reaction is catalyzed by three main isoforms of NOS:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a role in neurotransmission.[1]

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to immunological stimuli, producing large amounts of NO for host defense.[1]

-

Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for regulating vascular tone and blood pressure.[1]

All three isoforms utilize L-arginine, molecular oxygen, and the reducing agent NADPH as substrates. The reaction is complex and requires several cofactors, including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and tetrahydrobiopterin (BH4).[1] The NOHA produced largely remains bound to the enzyme for the second step of the reaction: the oxidation of NOHA to L-citrulline and NO.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the endogenous production and activity of NOHA.

Table 1: Kinetic Parameters for Nitric Oxide Synthase (NOS) Isoforms

| Substrate | NOS Isoform | Km (µM) | Vmax (nmol/min/mg) | Species | Reference |

| L-Arginine | Macrophage iNOS | 2.3 | 54 (µmol/min/mg) | Murine | [2] |

| NG-Hydroxy-L-arginine | Macrophage iNOS | 6.6 | 99 | Murine | [2] |

| L-Arginine | nNOS (neuronal) | 1.3 - 14 | - | Rat, Bovine, Human, Murine | [3] |

| L-Arginine | eNOS (endothelial) | 0.9 - 5.0 | - | Bovine, Human, Murine | [3] |

| L-Arginine | iNOS (inducible) | 2.2 - 32 | - | Rat, Human, Murine | [3] |

| L-Arginine | nNOSoxy | 1.7 ± 0.3 | - | Rat | [4] |

| NG-Hydroxy-L-arginine | nNOSoxy | 0.4 ± 0.1 (Kd) | - | Rat | [4] |

Table 2: Inhibitory Constants of NG-Hydroxy-L-arginine (NOHA) for Arginase Isoforms

| Inhibitor | Arginase Isoform | IC50 (µM) | Ki (µM) | Species/Source | Reference |

| NOHA | Arginase I | - | 10 - 12 | Rat Aortic Endothelial Cells | [5][6] |

| NOHA | Macrophage Arginase | 400 ± 50 | - | Murine | [7] |

| nor-NOHA | Macrophage Arginase | 12 ± 5 | - | Murine | [7] |

| nor-NOHA | IFN-γ + LPS-stimulated Macrophage Arginase | 10 ± 3 | - | Murine | [7] |

| NOHA | - | 230 ± 26 | - | - | [8] |

| nor-NOHA | - | 340 ± 12 | - | - | [8] |

Table 3: Reported Concentrations of NG-Hydroxy-L-arginine (NOHA) in Biological Samples

| Sample Type | Concentration | Condition | Species | Reference |

| Human Serum | ~0.2 µM | Healthy | Human | [9] |

| Human Urine | ~3 µM | Healthy | Human | [9] |

| Plasma | Significantly reduced | Metabolic Syndrome | Human | [10] |

Signaling Pathways and Logical Relationships

The interplay between NOS and arginase pathways is a critical regulatory hub in arginine metabolism.

Experimental Workflows

A typical workflow for investigating the role of NOHA in a cellular model involves several key steps.

Detailed Experimental Protocols

Measurement of NG-Hydroxy-L-arginine (NOHA) by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of NOHA in biological samples.[9]

1. Sample Preparation:

- To a 10-µL aliquot of human serum or urine, add an internal standard (e.g., trideuteromethyl ester NOHA).[9]

2. Derivatization:

- Perform a two-step derivatization to create methyl ester pentafluoropropionyl (PFP) derivatives of NOHA.[9]

3. GC-MS Analysis:

- Utilize a gas chromatograph coupled to a mass spectrometer.

- Employ selected-ion monitoring in the negative-ion chemical ionization mode.[9]

- Monitor the mass-to-charge ratio (m/z) of 458 for endogenous NOHA and m/z 461 for the internal standard.[9]

4. Quantification:

- Calculate the concentration of NOHA based on the ratio of the peak areas of endogenous NOHA to the internal standard and a standard curve.

Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This assay measures NOS activity by detecting the production of nitric oxide, which is converted to nitrite and nitrate.[11][12]

1. Sample Preparation:

- Homogenize tissue or cells in cold NOS Assay Buffer containing protease inhibitors.[11]

- Centrifuge to remove insoluble material and collect the supernatant (lysate).[11]

- Determine the protein concentration of the lysate.[11]

2. Reaction Setup:

- In a 96-well plate, add sample lysate.

- Prepare a reaction mix containing NOS Assay Buffer, NOS Substrate (L-arginine), and NOS Cofactors (NADPH, FAD, FMN, BH4).[11]

- For background control, omit the substrate or add a NOS inhibitor (e.g., L-NAME).

3. Incubation:

- Add the reaction mix to the sample wells and incubate at 37°C for a specified time (e.g., 1 hour).[12]

4. Nitrite/Nitrate Measurement (Griess Assay):

- Add nitrate reductase to convert nitrate to nitrite.

- Add Griess Reagent 1 and Griess Reagent 2 to all wells.[12]

- Incubate at room temperature for 10-15 minutes.[12]

- Measure the absorbance at 540 nm.[12]

5. Calculation:

- Calculate the NOS activity based on a nitrite standard curve, normalized to protein concentration and incubation time.

Arginase Activity Assay (Colorimetric)

This assay measures the production of urea from the hydrolysis of L-arginine by arginase.[13][14]

1. Sample Preparation:

- Homogenize tissue or cells in ice-cold Arginase Assay Buffer.[13][14]

- Centrifuge and collect the supernatant.[13][14]

- For samples with high urea content, a deproteinization step using a spin column may be necessary.[14]

2. Reaction Setup:

- In a 96-well plate, add the sample lysate.

- Prepare a substrate mix containing Arginase Assay Buffer and Arginase Substrate (L-arginine).[13]

- For a background control, a mix without the substrate is used.[13]

3. Incubation:

- Add the substrate mix to the sample wells and incubate at 37°C for a specified time (e.g., 20-30 minutes).[13]

4. Urea Detection:

- Add a reaction mix containing reagents that react with urea to produce a colored product.[13]

- Incubate as per the kit instructions.

5. Measurement:

6. Calculation:

- Determine the arginase activity from a urea standard curve, normalized to protein concentration and incubation time.

Conclusion

The endogenous production of NG-Hydroxy-L-arginine is a pivotal step in nitric oxide biology and a key regulatory point in L-arginine metabolism. Its dual role as an NO precursor and an arginase inhibitor underscores its importance in various physiological and pathological processes. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to investigate and modulate this critical pathway. A thorough understanding of NOHA's biosynthesis and function is essential for the development of novel therapeutic strategies targeting conditions where nitric oxide and arginine metabolism are dysregulated.

References

- 1. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N omega-hydroxy-L-arginine is an intermediate in the biosynthesis of nitric oxide from L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GC-MS measurement of biological NG-hydroxy-L-arginine, a stepmotherly investigated endogenous nitric oxide synthase substrate and arginase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decreased plasma concentrations of L-hydroxy-arginine as a marker of reduced NO formation in patients with combined cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. abcam.com [abcam.com]

- 13. assaygenie.com [assaygenie.com]

- 14. sigmaaldrich.cn [sigmaaldrich.cn]

Structural Analogs of NG-Hydroxy-L-arginine Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-Hydroxy-L-arginine (NOHA) is a critical intermediate in the biosynthesis of nitric oxide (NO) from L-arginine, a reaction catalyzed by nitric oxide synthase (NOS). As a potent inhibitor of arginase, NOHA plays a pivotal role in regulating the balance between NO production and the urea cycle. This technical guide provides an in-depth overview of the structural analogs of NG-Hydroxy-L-arginine acetate, focusing on their synthesis, pharmacological activity, and the experimental methodologies used to characterize them. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in modulating the L-arginine-NO pathway.

Core Concepts: The L-Arginine Metabolic Hub

L-arginine serves as a substrate for two key enzymes: nitric oxide synthase (NOS) and arginase. These enzymes control distinct metabolic pathways with often opposing physiological outcomes. The interplay between NOS and arginase is a critical regulatory point in numerous physiological and pathological processes.

-

Nitric Oxide Synthase (NOS): This family of enzymes (nNOS, eNOS, and iNOS) catalyzes the five-electron oxidation of a guanidino nitrogen of L-arginine, producing nitric oxide (NO) and L-citrulline. This process involves NG-hydroxy-L-arginine (NOHA) as a stable intermediate. NO is a crucial signaling molecule in the nervous, cardiovascular, and immune systems.

-

Arginase: This enzyme hydrolyzes L-arginine to L-ornithine and urea, representing the final step in the urea cycle. By competing with NOS for the common substrate L-arginine, arginase can effectively downregulate NO production.

Structural analogs of NOHA are designed to selectively inhibit either NOS or arginase, thereby offering therapeutic potential for a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.

Quantitative Data on Inhibitory Activity

The inhibitory potency of various NG-Hydroxy-L-arginine analogs against different isoforms of nitric oxide synthase (NOS) and arginase is summarized below. This data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, provides a comparative framework for evaluating these compounds.

| Compound | Target Enzyme(s) | IC50 (µM) | Ki (µM) | Notes |

| NG-Hydroxy-L-arginine (NOHA) | Arginase I (human) | - | 3.6 (Kd) | An intermediate in NO synthesis and a physiological inhibitor of arginase.[1] |

| Arginase II (human) | - | 1.6 | Demonstrates competitive inhibition.[2] | |

| Bovine Liver Arginase | 150 | - | ||

| nor-NOHA | Arginase I (human) | - | 0.517 (Kd) or ~0.05 (Kd) | A potent arginase inhibitor. Kd values were determined by surface plasmon resonance and isothermal titration calorimetry, respectively.[1] |

| Arginase II (human) | - | 0.051 | Shows potent and selective inhibition of arginase over NOS.[2] | |

| Murine Macrophage Arginase | 12 | - | Approximately 40-fold more potent than NOHA in this system.[3] | |

| NG-Nitro-L-arginine (L-NNA) | nNOS | - | - | A potent, non-selective NOS inhibitor.[4] |

| iNOS | - | 4.4 | ||

| NG-Nitro-L-arginine Methyl Ester (L-NAME) | Brain NOS | 70 | - | Acts as a prodrug that is hydrolyzed to the more active L-NNA.[5] |

| NG-Methyl-L-arginine (L-NMA) | nNOS | - | 2.0 | A non-selective competitive inhibitor of all NOS isoforms.[6] |

| eNOS | - | 2.1 | ||

| iNOS | - | 5.8 | ||

| 2(S)-amino-6-boronohexanoic acid (ABH) | Arginase II (human) | - | 0.25 (pH 7.5) or 0.0085 (pH 9.5) | A boronic acid-based transition-state analog inhibitor of arginase.[2] |

| S-(2-boronoethyl)-L-cysteine (BEC) | Arginase II (human) | - | 0.31 (pH 7.5) or 0.030 (pH 9.5) | Another boronic acid-based transition-state analog inhibitor of arginase.[2] |

Experimental Protocols

Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Reagent Method)

This assay quantifies nitric oxide production by measuring the accumulation of its stable breakdown product, nitrite.

Materials:

-

Purified NOS enzyme (nNOS, eNOS, or iNOS)

-

NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

L-arginine

-

NADPH

-

Flavin adenine dinucleotide (FAD)

-

Flavin mononucleotide (FMN)

-

Tetrahydrobiopterin (BH4)

-

Calmodulin and CaCl2 (for nNOS and eNOS)

-

Test inhibitor (structural analog of NOHA)

-

Griess Reagent (Reagent A: sulfanilamide in phosphoric acid; Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS, also include Calmodulin and CaCl2.

-

Add Inhibitor: Add varying concentrations of the test inhibitor to the appropriate wells. Include a control group with no inhibitor.

-

Initiate Reaction: Add the purified NOS enzyme to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction (e.g., by adding a stop solution or by heat inactivation).

-

Nitrite Quantification:

-

Add Griess Reagent A to each well, followed by Griess Reagent B.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting percent inhibition against inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Arginase Inhibition Assay

This assay measures the activity of arginase by quantifying the production of urea or L-ornithine.

Materials:

-

Purified arginase enzyme

-

Arginase Assay Buffer (e.g., Tris-HCl buffer with MnCl2)

-

L-arginine

-

Test inhibitor

-

Urea or L-ornithine detection reagents (e.g., α-isonitrosopropiophenone for urea)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate the arginase enzyme in the assay buffer containing MnCl2 to ensure full activation.

-

Add Inhibitor: In a 96-well plate, add varying concentrations of the test inhibitor to the activated enzyme solution.

-

Initiate Reaction: Add L-arginine to each well to start the reaction.

-

Incubation: Incubate at 37°C for a defined period.

-

Stop Reaction: Terminate the reaction (e.g., by adding a strong acid).

-

Product Quantification:

-

Add the appropriate colorimetric reagents for the detection of urea or L-ornithine.

-

Incubate as required for color development.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the rate of product formation.

-

Determine the percent inhibition at each inhibitor concentration.

-

Calculate the IC50 value.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change associated with the binding of a ligand (inhibitor) to a protein (enzyme), allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Purified enzyme (e.g., NOS oxygenase domain)

-

Purified ligand (NOHA analog)

-

ITC instrument

-

Appropriate buffer

Procedure:

-

Sample Preparation:

-

Prepare a solution of the purified enzyme in the ITC buffer.

-

Prepare a solution of the ligand at a concentration 10-15 times that of the enzyme in the same buffer.

-

-

ITC Experiment:

-

Fill the sample cell of the ITC instrument with the enzyme solution.

-

Load the injection syringe with the ligand solution.

-

Perform a series of small, sequential injections of the ligand into the enzyme solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the raw ITC data (heat pulses) to determine the heat change per mole of injectant.

-

Plot the heat change against the molar ratio of ligand to protein to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software.

-

The fitting will yield the values for n, Kd, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Signaling Pathways and Experimental Workflows

Caption: L-Arginine metabolic pathways and points of inhibition by NOHA and its analogs.

Caption: General workflow for a competitive enzyme inhibition assay.

Conclusion

Structural analogs of this compound are invaluable tools for dissecting the complex interplay between the nitric oxide and urea cycles. By providing selective inhibition of either NOS or arginase, these compounds not only advance our fundamental understanding of L-arginine metabolism but also hold significant promise for the development of novel therapeutics. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of these molecules in their respective fields. The continued design and characterization of novel NOHA analogs will undoubtedly pave the way for new strategies to treat a wide array of diseases.

References

- 1. Inhibition of Human Arginase I by Substrate and Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Classical and slow-binding inhibitors of human type II arginase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the new arginase inhibitor N(omega)-hydroxy-nor-L-arginine on NO synthase activity in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Physiological Significance of Nω-hydroxy-L-arginine (NOHA) as a Nitric Oxide Synthase Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nω-hydroxy-L-arginine (NOHA) is a critical, stable intermediate in the enzymatic conversion of L-arginine to nitric oxide (NO) and L-citrulline by nitric oxide synthase (NOS). Beyond its role as a direct precursor to NO, NOHA exhibits significant physiological activity, most notably as a potent inhibitor of arginase, the enzyme that competes with NOS for their common substrate, L-arginine. This dual function positions NOHA as a key regulator of NO bioavailability and a crucial molecule in cellular signaling and pathophysiology. This technical guide provides an in-depth exploration of the physiological significance of NOHA, detailing its biosynthesis, its role in signaling pathways, and its implications in health and disease. Quantitative data are presented for comparative analysis, and detailed experimental protocols for the study of NOHA are provided.

Introduction: The Central Role of NOHA in Nitric Oxide Biology

Nitric oxide is a pleiotropic signaling molecule with profound effects on vascular tone, neurotransmission, and the immune response.[1][2] The synthesis of NO is catalyzed by a family of three NOS isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][3] The canonical pathway for NO production is a two-step oxidative process that begins with the hydroxylation of L-arginine to form NOHA.[3][4] NOHA is then further oxidized by NOS to yield NO and L-citrulline.[3][4]

The significance of NOHA extends beyond its function as a simple intermediate. It is a potent, competitive inhibitor of both arginase I and II, enzymes that hydrolyze L-arginine to ornithine and urea.[5][6] By inhibiting arginase, NOHA can effectively increase the local concentration of L-arginine, thereby shunting this common substrate towards NO production.[6][7] This intricate interplay, often referred to as the NOS-arginase crosstalk, is a critical determinant of NO bioavailability in various physiological and pathological conditions.

Biosynthesis and Metabolism of NOHA